![molecular formula C12H14O4 B2406020 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde CAS No. 67685-04-5](/img/structure/B2406020.png)
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde, also known as MVE-aldehyde, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. This compound is a derivative of vanillin and has a unique structure that makes it attractive for use in various chemical reactions.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Schiff Bases and Thiosemicarbazone : A study by Kukharev et al. (2008) describes the synthesis of 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde and its subsequent condensation to form thiosemicarbazone and Schiff bases. This process shows the compound's relevance in organic synthesis and its potential for creating diverse chemical structures.
Formation of Isoquinolines via Dioxane Reaction : Pan et al. (2018) reported a dioxane-involving reaction to synthesize 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines, demonstrating the compound's utility in synthesizing complex organic molecules like isoquinolines (Pan, Liu, & Wang, 2018).
Synthesis of Novel Copolymers : The research by Barilla et al. (2021) explores the synthesis of novel copolymers using oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, where compounds like 3-methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde can play a role in the development of new polymeric materials (Barilla et al., 2021).
Pharmaceutical and Biological Applications
Phenolic Metabolites of Clomiphene : A study on the antiestrogen clomiphene reported the synthesis of 3-methoxy-4-hydroxyclomiphene, a compound structurally similar to this compound, highlighting its potential relevance in pharmaceutical research (Ruenitz et al., 1989).
Enzyme-Catalyzed Asymmetric C–C Bond Formation : Kühl et al. (2007) investigated the asymmetric synthesis of benzoin derivatives using benzaldehyde lyase, where derivatives of benzaldehydes, such as this compound, could be of interest in enzyme-catalyzed reactions (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Material Science and Chemistry
- Properties of Nonlinear Optical Crystals : The study by Venkataramanan et al. (1994) on the molecular nonlinear optical crystal 3-methoxy 4-hydroxy benzaldehyde (MHBA) provides insight into the optical and material properties of benzaldehyde derivatives, suggesting potential applications in optics and materials science (Venkataramanan, Uchil, & Bhat, 1994).
properties
IUPAC Name |
4-(2-ethenoxyethoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-6-7-16-11-5-4-10(9-13)8-12(11)14-2/h3-5,8-9H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUZCITDVOHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.